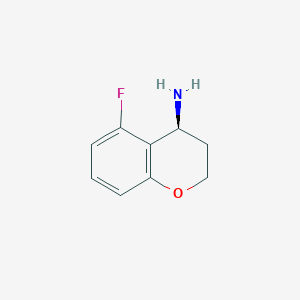

(4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine

Description

The molecule (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral amine built upon a fluorinated dihydrobenzopyran framework. To appreciate the rationale behind its synthesis and potential utility, one must first understand the chemical principles that make its structural features attractive for research. The dihydrobenzopyran scaffold provides a rigid, three-dimensional structure, the fluorine atom serves to modulate key physicochemical properties, and the specific (4S) stereochemistry dictates its spatial arrangement, which is crucial for biological interactions.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol nih.gov |

| Synonyms | (S)-5-fluorochroman-4-amine nih.gov |

The benzopyran ring system, a fusion of a benzene (B151609) ring and a pyran ring, is a common motif in a vast number of natural and synthetic compounds. ijbpas.com The partially saturated version, 3,4-dihydro-2H-1-benzopyran (also known as chroman), is a particularly important structural scaffold in medicinal chemistry. ijbpas.com Dihydro- and tetrahydropyran (B127337) moieties are integral components of many biologically active substances and approved drugs. beilstein-journals.org

The utility of the dihydrobenzopyran scaffold stems from several factors:

Structural Rigidity: The bicyclic nature of the scaffold provides a conformationally constrained framework. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Natural Product Mimicry: The chroman core is found in numerous natural products, including vitamin E (tocopherols and tocotrienols), which are known for their biological activities. ijbpas.com This natural precedent suggests that the scaffold is "biologically friendly" and likely to be recognized by enzymes and receptors.

Synthetic Accessibility: Chemical methods for the synthesis and functionalization of the dihydrobenzopyran ring are well-established, allowing for the creation of diverse libraries of compounds for screening and optimization. researchgate.netresearchgate.net

Diverse Biological Activities: Derivatives of this scaffold have been shown to exhibit a wide array of biological effects, including antioxidant, anticancer, anti-HIV, and neuroprotective properties. ijbpas.com This versatility makes it an attractive starting point for drug discovery programs across various therapeutic areas.

The incorporation of fluorine into bioactive molecules is a widely used strategy in modern drug design. nih.govnih.gov Approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. The rationale for introducing fluorine is based on its unique electronic properties and small size. nih.govbenthamscience.com

Key effects of fluorination relevant to a scaffold like dihydrobenzopyran include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation (often by cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's half-life and bioavailability. nih.govnih.govresearchgate.net

Modulation of Basicity: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa (a measure of basicity) of nearby functional groups, such as the amine in this compound. researchgate.net This can alter the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and ability to interact with its biological target.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions. benthamscience.com Its introduction can also alter the conformation of the molecule, pre-organizing it into a shape that is optimal for binding to a receptor's active site. researchgate.net

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govbenthamscience.comresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the action of biologically active compounds. longdom.org Molecules that are non-superimposable mirror images of each other are called enantiomers. nih.govtru.ca Although they have identical physical properties in a non-chiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. nih.gov

The importance of a specific stereoisomer, such as the (4S)-configuration, is paramount:

Stereospecific Interactions: Biological systems, including enzymes and receptors, are made of chiral building blocks (L-amino acids and D-sugars) and are therefore inherently chiral. nih.govnih.gov This means they can differentiate between the enantiomers of a chiral drug. Often, only one enantiomer (the eutomer) will bind effectively to the target and elicit the desired biological response, while the other enantiomer (the distomer) may be inactive, less active, or even cause unwanted side effects. nih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, is a stark example of this principle. tru.ca

Defined Spatial Orientation: The designation "(4S)" specifies the absolute configuration at the fourth carbon atom of the dihydrobenzopyran ring system. This means the amine group attached to this chiral center is oriented in a precise direction in three-dimensional space. This fixed orientation is crucial for forming specific interactions (e.g., hydrogen bonds, ionic bonds) with complementary residues in the binding pocket of a target protein. Any change in this configuration, for instance to the (4R)-enantiomer, would place the amine group in a different spatial position, potentially disrupting these critical interactions and leading to a loss of activity. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7H,4-5,11H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOIMTYOOKUVEP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230967 | |

| Record name | (4S)-5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-84-1 | |

| Record name | (4S)-5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4s 5 Fluoro 3,4 Dihydro 2h 1 Benzopyran 4 Amine and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For this compound, the primary disconnection involves the C-N bond at the C-4 position. This leads to a key intermediate, 5-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (5-fluorochroman-4-one), and an amine source. This disconnection is strategically advantageous as it allows for the introduction of the chiral amine functionality in a late stage of the synthesis, potentially through stereoselective methods.

Further disconnection of the 5-fluorochroman-4-one intermediate involves breaking the ether linkage of the dihydrobenzopyran ring. This can be achieved through a disconnection between the oxygen atom and the aromatic ring or between the oxygen atom and the C-2 carbon. A common approach involves a cyclization reaction of a suitably substituted phenol (B47542), suggesting a precursor like a 3-(2-hydroxy-6-fluorophenyl)propanoic acid derivative. This leads to simpler, commercially available starting materials such as fluorinated phenols.

Approaches to the Dihydrobenzopyran Core Synthesis

The construction of the dihydrobenzopyran (chroman) ring system is a pivotal step in the synthesis of the target molecule. Various strategies have been developed to form this heterocyclic core, often starting from substituted phenols.

The formation of the benzopyran ring can be achieved through several cyclization strategies. One common method involves the intramolecular cyclization of β-aryloxypropionic acids. This acid-catalyzed reaction, often using reagents like polyphosphoric acid, proceeds via an intramolecular Friedel-Crafts acylation to yield the corresponding chroman-4-one. The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a related structure, utilizes a multi-step sequence involving esterification, rearrangement, acylation, and cyclization of 4-fluorophenol. researchgate.net

Another approach involves the reaction of o-hydroxyacetophenones with enamines or carbonyl compounds in the presence of a secondary amine like pyrrolidine (B122466) to construct the chroman-4-one skeleton. google.com Furthermore, tandem reactions, such as a catalytic Michael addition followed by cycloketalization and hemiacetalization, have been employed to assemble fluorinated tricyclic chromanones with high enantioselectivity. rsc.org

The chroman ring, the core of the target molecule, is a privileged scaffold in medicinal chemistry. Its synthesis has been extensively studied. For instance, the enantioselective synthesis of (R)-5,7-difluorochroman-4-ol, a key intermediate for other pharmaceuticals, is achieved through the asymmetric reduction of 5,7-difluorochroman-4-one (B1394127) using ketoreductase enzymes. This highlights the importance of the chromanone intermediate in accessing chiral chroman derivatives. The synthesis of the precursor, 5,7-difluorochroman-4-one, involves the fluorination of chromanone precursors. Similarly, the synthesis of 5,7-dihydroxychroman-4-one (B3026728) has been reported via the hydrogenation of 5,7-dihydroxy-4H-chromen-4-one using palladium on activated carbon. chemicalbook.com These methods underscore the versatility of synthetic routes to substituted chromanones, which are essential precursors for the target amine.

Introduction of the Amine Functionality at C-4

The final and crucial step in the synthesis is the stereoselective introduction of the amine group at the C-4 position of the 5-fluorochroman-4-one intermediate.

Reductive amination is a widely used method for the synthesis of amines from ketones. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by in situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). While effective for producing racemic or achiral amines, achieving high stereoselectivity in the reductive amination of prochiral ketones like 5-fluorochroman-4-one often requires the use of chiral reagents or catalysts. A one-pot reductive amination of aldehydes and ketones has been developed using lithium perchlorate (B79767) and zirconium borohydride–piperazine complexes. sci-hub.se Another approach utilizes borane–ammonia (B1221849) in the presence of TiF4 for the reductive amination of carboxylic acids, which proceeds through an amide intermediate. nih.gov

Given the importance of enantiopure amines in pharmaceuticals, significant research has focused on asymmetric amination methods. One of the most promising approaches involves the use of ω-transaminases. These enzymes can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess (ee). acs.orgresearchgate.net Studies have shown that various (S)- and (R)-selective ω-transaminases are effective for the amination of chromanones, yielding enantiopure amines (ee > 99%). acs.orgresearchgate.netamazonaws.com This biocatalytic method offers a green and highly selective alternative to traditional chemical methods for the synthesis of this compound. The reaction typically uses an amine donor like alanine, and the equilibrium can be shifted towards the product by removing the pyruvate (B1213749) co-product. acs.orgresearchgate.net

Interactive Data Table: Comparison of Amination Methods

| Method | Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reductive Amination | NaBH3CN, NaBH(OAc)3, LiClO4/Zr(BH4)4-piperazine | Generally low unless chiral auxiliaries or catalysts are used | Wide substrate scope, well-established | Often requires stoichiometric reagents, may produce waste, achieving high enantioselectivity can be challenging |

| Biocatalytic Amination (ω-Transaminases) | (S)- or (R)-selective ω-transaminases, amine donor (e.g., alanine) | Excellent (often >99% ee) | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability can be a concern, substrate scope may be limited by the enzyme |

Stereoselective Synthesis of the (4S)-Configuration

The establishment of the chiral amine at the C-4 position with the desired (S)-configuration is the cornerstone of synthesizing this compound. Chemists have developed several powerful strategies to achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, diastereoselective transformations, and biocatalytic methods.

Asymmetric Catalysis in Benzopyran Formation

Asymmetric catalysis, utilizing either chiral metal complexes or small organic molecules (organocatalysis), provides an efficient route to enantiomerically enriched chromane (B1220400) scaffolds. mdpi.comsemanticscholar.org These methods often construct the chiral center during the formation of the benzopyran ring itself or through asymmetric modification of a pre-formed ring.

One prominent strategy involves the asymmetric hydrogenation of 4-chromanones or related exocyclic ketimines. acs.org Transition metal complexes, particularly those based on rhodium, ruthenium, or palladium, paired with chiral ligands, have been successfully employed. For instance, palladium-catalyzed hydrogenation using chiral ligands like C4-TunePhos in the presence of a Brønsted acid activator can provide enantioenriched cyclic amines with high enantioselectivity. acs.org

Organocatalysis offers a metal-free alternative, often relying on cascade reactions. mdpi.comsemanticscholar.org For example, bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, can catalyze oxa-Michael-nitro-Michael domino reactions between 2-hydroxynitrostyrenes and nitroolefins. nih.gov This approach constructs the chromane ring with multiple contiguous stereocenters, including the C-4 position, in high enantiomeric excess. nih.gov Similarly, cooperative catalysis involving hydrogen chloride and chiral dual-hydrogen-bond donors has enabled highly enantioselective Prins cyclizations to form the chromane core. organic-chemistry.org

| Catalytic System | Reaction Type | Substrate Example | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Palladium / C4-TunePhos / Brønsted Acid | Asymmetric Hydrogenation | Exocyclic Ketimine of 4-Chromanone (B43037) | Chiral 4-Aminochromane | 86–95% | acs.org |

| Quinine-Derived Squaramide | Oxa-Michael-Nitro-Michael Cascade | 2-Hydroxynitrostyrene & trans-β-Nitroolefin | Polysubstituted Chiral Chromane | Up to 92% | nih.gov |

| Bifunctional Aminoboronic Acid | Intramolecular Oxa-Michael Reaction | α,β-Unsaturated Carboxylic Acid | Chiral Chromane | Up to 96% | organic-chemistry.org |

| Chiral Phosphoric Acid | [4+2] Annulation | o-Quinone Methide & Allenic Ketone | Trisubstituted Chromane | High | mdpi.com |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is highly effective for synthesizing chiral amines.

More specifically for amine synthesis, tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. Condensation of a 4-chromanone with (R)- or (S)-tert-butanesulfinamide yields a chiral tert-butanesulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with sodium borohydride, proceeds with high stereocontrol, dictated by the chiral sulfinamide group. The auxiliary can then be removed under mild acidic conditions to afford the enantiomerically pure primary amine.

| Chiral Auxiliary | Reaction Type | Intermediate | Key Advantage | Reference |

|---|---|---|---|---|

| Oxazolidinones | Asymmetric Alkylation/Aldol (B89426) | N-Acyloxazolidinone | High diastereoselectivity in C-C bond formation. | societechimiquedefrance.fr |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Chiral Amide Enolate | Excellent stereocontrol, products are often crystalline. | nih.gov |

| tert-Butanesulfinamide | Asymmetric Imine Reduction | Chiral Sulfinyl Imine | High diastereoselectivity in amine synthesis, mild removal. | wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation | Chiral Hydrazone | Reliable synthesis of α- and β-substituted carbonyl compounds. | wikipedia.org |

Diastereoselective Transformations and Control

In diastereoselective transformations, a new stereocenter is created under the influence of a pre-existing one within the substrate. This approach can be highly effective if a suitable chiral precursor is available. For the synthesis of the target compound, this could involve a reaction on a chromane ring that already contains a stereocenter, which then directs the stereochemistry of the incoming amine or its precursor at C-4.

An example is the indium-mediated intramolecular allylation of chiral hydrazones, which can deliver chromane structures with excellent diastereoselectivity (dr >99:1). nih.gov By starting with a chiral hydrazine, the cyclization to form the chromane ring and introduce a substituent at the C-4 position can be controlled. nih.gov Similarly, Pd(0)-catalyzed carboiodination reactions have been shown to proceed with high diastereoselectivity to form functionalized chromans. acs.org The stereochemical outcome in these cyclizations is often governed by the minimization of steric strain in the transition state. acs.org

Enzymatic Resolutions and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. wiley.com For chiral amines, two primary biocatalytic strategies are employed: the kinetic resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor. nih.gov

Kinetic resolution involves the use of an enzyme, typically a lipase (B570770) or a protease, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov For example, lipases such as Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer of a racemic 4-aminochromane, allowing for the separation of the acylated amine from the unreacted enantiomer. polimi.itgoogle.com While effective, a key drawback is that the maximum theoretical yield for the desired enantiomer is 50%. wiley.com

Asymmetric synthesis using enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs) can overcome the 50% yield limitation. nih.govmdpi.com Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor. wiley.comnih.gov By selecting an appropriate (R)- or (S)-selective transaminase, a 4-chromanone could be directly converted into the desired (4S)-aminochromane with high enantiomeric excess and theoretical yields approaching 100%. wiley.comnih.gov Protein engineering and directed evolution have been instrumental in developing transaminases with activity towards bulky, non-natural substrates like 4-chromanones. nih.govnih.gov

| Enzyme Class | Strategy | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic 4-aminochromane or precursor alcohol | High enantioselectivity (E > 200); max 50% yield. | nih.govpolimi.it |

| Transaminase (TA) | Asymmetric Synthesis | 4-Chromanone | High stereoselectivity; theoretical yield up to 100%. | nih.govnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 4-Chromanone | Uses ammonia as amine donor; requires NAD(P)H cofactor. | nih.gov |

| Amine Oxidase (MAO) | Oxidative Resolution | Racemic 4-aminochromane | Selectively oxidizes one enantiomer to the imine. | mdpi.com |

Strategic Introduction of Fluorine at the C-5 Position

The introduction of fluorine into aromatic rings can significantly modulate a molecule's physicochemical and biological properties. nih.gov For the target compound, fluorine must be installed at the C-5 position of the benzopyran nucleus. This is typically achieved via electrophilic aromatic substitution on a suitably activated precursor.

Fluorination Reagents and Methodologies

The direct fluorination of organic molecules can be accomplished using either nucleophilic or electrophilic fluorinating agents. alfa-chemistry.comtcichemicals.com For the functionalization of an electron-rich aromatic ring, as found in phenol or aniline (B41778) derivatives that are precursors to the benzopyran system, electrophilic fluorination is the method of choice. wikipedia.org

Electrophilic fluorinating reagents are characterized by a fluorine atom attached to a highly electron-withdrawing group, rendering the fluorine atom electron-deficient ("F+"). wikipedia.org The most common and user-friendly of these are N-F reagents, which are generally stable, solid compounds that are safer to handle than elemental fluorine. wikipedia.orgsigmaaldrich.com

Prominent examples of electrophilic N-F reagents include:

Selectfluor® (F-TEDA-BF4): A highly versatile and widely used reagent, it is effective for fluorinating a broad range of nucleophiles, including activated aromatic rings, enolates, and enol ethers. wikipedia.orgnih.gov

N-Fluorobenzenesulfonimide (NFSI) : Another powerful and widely used reagent that can fluorinate electron-rich aromatic and heteroaromatic compounds. wikipedia.org

N-Fluoropyridinium salts : These cationic reagents exhibit strong electrophilicity and are effective for fluorinating less reactive aromatic systems. wikipedia.org

The synthesis of the 5-fluoro-benzopyran core would likely involve the fluorination of a precursor such as a 4-substituted phenol. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution. Therefore, to achieve fluorination at the C-5 position (ortho to the oxygen bridge and meta to the C-4 substituent in the final product), the reaction would likely be performed on a precursor like 4-aminophenol (B1666318) or a related derivative before the pyran ring is constructed. The directing effects of the substituents on the aromatic ring are critical for achieving the desired regioselectivity. For instance, in a 2-acetyl-4-fluorophenol intermediate, subsequent reactions can be used to build the pyran ring, ultimately placing the fluorine at the desired position in the final chromane structure. researchgate.net

| Reagent Name | Acronym/Abbreviation | Typical Application | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of activated aromatic rings, enolates, carbanions. | wikipedia.orgsigmaaldrich.com |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of aromatics, stereoselective fluorination of enolates. | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Electrophilic fluorination of various nucleophiles. | wikipedia.org |

| N-Fluoropyridinium triflate | - | Fluorination of aromatics and silyl (B83357) enol ethers. | wikipedia.org |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the C5 position of the 3,4-dihydro-2H-1-benzopyran skeleton is a key step in the synthesis of this compound. Achieving regioselectivity in the fluorination of such aromatic systems is often challenging due to the directing effects of existing substituents. While direct electrophilic fluorination of the benzopyran ring system can lead to a mixture of isomers, more controlled approaches are generally favored.

One common strategy involves the synthesis of a precursor molecule where the desired position for fluorination is activated or directed by a functional group that can be later removed or transformed. For instance, the synthesis of 5-fluorooxindole, a related heterocyclic compound, has been achieved from 2-(5-fluoro-2-nitrophenyl)malonic acid diester. This precursor is synthesized from 2,4-dihalogenonitrobenzene, highlighting a strategy of starting with a pre-fluorinated aromatic ring. google.com

Another approach involves the synthesis of a substituted phenol which is then used to construct the benzopyran ring. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid starts from 4-fluorophenol. researchgate.net A similar strategy could be envisioned for the 5-fluoro analogue, starting from a suitably substituted fluorophenol.

The regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by Co(II) complexes, demonstrates the potential for high regioselectivity in the formation of heterocyclic rings. nih.gov While not a direct fluorination method, such precise control over cyclization could be adapted to construct the fluorinated benzopyran ring from appropriately substituted precursors.

Table 1: Comparison of Potential Regioselective Fluorination Strategies

| Strategy | Description | Advantages | Potential Challenges |

| Starting with a Pre-fluorinated Aromatic | Utilizing a commercially available or readily synthesized fluorinated benzene (B151609) derivative as the starting material for the benzopyran ring construction. | High regioselectivity for fluorine placement. | Availability and cost of the starting material. |

| Directed Electrophilic Fluorination | Employing a directing group on the benzopyran ring to guide an electrophilic fluorinating agent to the desired C5 position. | Can be applied to a pre-formed benzopyran skeleton. | May require additional steps for introduction and removal of the directing group; potential for side reactions. |

| Cyclization of a Fluorinated Precursor | Synthesizing a fluorinated open-chain precursor that is then cyclized to form the 5-fluorobenzopyran ring. | Good control over the position of the fluorine atom. | Synthesis of the open-chain precursor can be complex. |

Synthesis of Diverse this compound Derivatives and Analogues

The synthesis of a diverse range of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This often involves modifying the core structure at various positions.

The chiral amine at the C4 position is a key handle for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The synthesis of related chiral amines, such as in the development of the anti-diabetic drug sitagliptin, often involves biocatalytic methods like transamination. nih.govnih.govresearchgate.netdovepress.com Engineered transaminases can exhibit high stereoselectivity and broad substrate scope, making them suitable for generating a library of chiral amine analogues. nih.govnih.govresearchgate.netdovepress.com

Modifications to the benzopyran ring itself can also be explored. For instance, additional substituents can be introduced on the aromatic ring, or the pyran ring can be altered. The synthesis of various fluorinated 2-arylchroman-4-ones and their derivatives demonstrates the feasibility of introducing diversity at the C2 and C3 positions of the pyran ring.

The development of solid-phase parallel synthesis techniques for 2H-benzopyran libraries allows for the rapid generation of a large number of analogues. This approach involves attaching a benzopyran scaffold to a solid support and then performing a series of reactions to introduce diversity at different positions.

Scalable Synthetic Routes and Process Optimization for Benzopyran Amines

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For chiral molecules like this compound, establishing a scalable and robust enantioselective process is paramount.

Several strategies can be employed to obtain the desired (4S)-enantiomer on a large scale:

Asymmetric Synthesis: This is often the most efficient approach. It can involve the use of a chiral catalyst, a chiral auxiliary, or a biocatalyst to directly produce the desired enantiomer. Asymmetric transfer hydrogenation of a prochiral ketone precursor (5-fluoro-3,4-dihydro-2H-1-benzopyran-4-one) using a chiral ruthenium catalyst is a viable option. nih.gov Another promising avenue is the use of engineered enzymes, such as amine dehydrogenases or transaminases, which can convert a ketone to the desired chiral amine with high enantiomeric excess. nih.govnih.govresearchgate.netdovepress.comresearchgate.net

Chiral Resolution: This involves separating the desired enantiomer from a racemic mixture. While generally less efficient than asymmetric synthesis (with a maximum theoretical yield of 50% for the desired enantiomer), it can be a practical approach. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. For example, racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been resolved using (+)-dehydroabietylamine. nih.gov Chiral chromatography is another resolution technique that can be employed, although it may be more costly for large-scale production. nih.gov

Table 2: Comparison of Scalable Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large amount of the desired enantiomer. | High efficiency and atom economy. | Catalyst can be expensive and may require removal from the final product. |

| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) to catalyze the enantioselective transformation. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a concern; process optimization may be required. nih.govnih.govresearchgate.netdovepress.com |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Can be a robust and well-established method. | Maximum 50% yield for the desired enantiomer; requires a suitable resolving agent. |

Process optimization is a critical aspect of scalable synthesis. This involves fine-tuning reaction parameters such as temperature, pressure, solvent, catalyst loading, and reaction time to maximize yield, purity, and throughput while minimizing cost and waste. For biocatalytic processes, optimization of parameters like pH, temperature, substrate concentration, and cofactor regeneration is crucial for achieving economic viability on an industrial scale. nih.govnih.govresearchgate.netdovepress.com The large-scale manufacture of peptide therapeutics, such as enfuvirtide, demonstrates the successful application of process optimization in producing complex molecules. nih.gov

Structural Characterization and Stereochemical Elucidation of 4s 5 Fluoro 3,4 Dihydro 2h 1 Benzopyran 4 Amine

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm. The fluorine substitution at the 5-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The protons on the dihydropyran ring will appear in the upfield region. The proton at the chiral center (C-4) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C-3. The diastereotopic protons at C-2 and C-3 will likely appear as complex multiplets. The amine protons (NH₂) will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the fluorine and oxygen substituents. The carbons of the dihydropyran ring (C-2, C-3, and C-4) will appear in the aliphatic region of the spectrum. The C-4 carbon, being attached to the amine group, will be shifted downfield compared to C-2 and C-3.

Predicted NMR Data:

Due to the lack of specific experimental data in the literature for this compound, the following tables present predicted chemical shift ranges based on known data for analogous compounds such as 4-fluoroaniline (B128567) and substituted chromanes. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 | 6.6 - 6.8 | dd |

| H-7 | 7.0 - 7.2 | t |

| H-8 | 6.7 - 6.9 | d |

| H-4 | 4.0 - 4.2 | m |

| H-3 | 1.9 - 2.2 | m |

| H-2 | 4.2 - 4.4 | m |

| NH₂ | 1.5 - 3.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5 | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-8a | 150 - 155 |

| C-4a | 115 - 120 |

| C-6 | 110 - 115 |

| C-7 | 125 - 130 |

| C-8 | 118 - 122 |

| C-4 | 45 - 50 |

| C-3 | 30 - 35 |

| C-2 | 60 - 65 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₁₀FNO.

The fragmentation pattern in the mass spectrum is expected to be characteristic of an amine-substituted benzopyran. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the C3-C4 bond would lead to the formation of a stable iminium cation. Another likely fragmentation would be the loss of the amine group. The presence of the fluorine atom would also result in characteristic isotopic patterns.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment Ion |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M - NH₃]⁺ |

| 139 | [M - C₂H₄]⁺ (from dihydropyran ring) |

| 124 | [M - C₂H₅N]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds. nih.gov

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H | 3300 - 3500 | Amine stretching (two bands for primary amine) |

| C-H (aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C-H (aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |

| C-O | 1200 - 1300 | Ether stretching |

| C-F | 1000 - 1100 | Carbon-fluorine stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. nih.gov The presence of the fluorine and amino groups will influence the position and intensity of these bands.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | λmax (nm) |

| π → π | ~230 - 250 |

| n → π | ~280 - 300 |

Determination of Absolute Stereochemistry at C-4

The determination of the absolute configuration of the chiral center at C-4 is crucial for understanding the biological activity of this compound. X-ray crystallography and Electronic Circular Dichroism (ECD) spectroscopy are the primary methods for this purpose.

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govmdpi.com By diffracting X-rays through a single crystal of a salt of this compound with a chiral acid of known configuration, the absolute configuration of the amine can be unequivocally established.

The crystallographic data would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the conformation of the dihydropyran ring. For chiral molecules, the Flack parameter is a critical value obtained during the refinement of the crystal structure that confirms the absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

For this compound, the ECD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) that are a fingerprint of its absolute configuration. The experimental ECD spectrum can be compared with the theoretically calculated spectrum for the (S) configuration using quantum chemical methods. rowan.eduutexas.edu A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry at the C-4 position. The helicity of the chromane (B1220400) ring system and the orientation of the amino group are the primary determinants of the ECD spectrum. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, given that stereoisomers can exhibit different pharmacological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the standard method for assessing the enantiomeric excess of such chiral amines. While specific methods for this exact compound are not extensively documented in publicly available literature, established methods for analogous chiral amines provide a robust framework for its analysis.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective in separating the enantiomers of cyclic amines. For closely related compounds, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated high resolving power.

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the (S)- and (R)-enantiomers, allowing for their quantification.

A typical HPLC method for the enantiomeric purity assessment of a compound like this compound would involve a normal-phase mobile system. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, with a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol, is commonly employed. The choice and concentration of the alcohol modifier are crucial for optimizing the separation by influencing the interactions between the analyte and the CSP.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Analogous Chiral Amines

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This data is representative of methods used for structurally similar chiral amines and serves as a likely starting point for the analysis of this compound.

Conformational Analysis of the Dihydrobenzopyran Ring

The three-dimensional structure of this compound is largely defined by the conformation of its dihydrobenzopyran ring. This heterocyclic system is not planar and typically adopts a half-chair or a sofa conformation. The specific conformation is influenced by the substituents on the ring, in this case, the fluorine atom at the 5-position and the amine group at the 4-position.

In the case of this compound, the bulky amine group at the C4 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. This arrangement would lead to a more stable conformational isomer. The fluorine atom at the C5 position on the aromatic ring will influence the electronic properties of the molecule but is not expected to directly impose significant steric constraints on the dihydrobenzopyran ring's conformation.

Table 2: Predicted Conformational Data for the Dihydrobenzopyran Ring (based on analogous structures)

| Ring Conformation | Key Torsional Angle (C2-C3-C4-O1) | Relative Energy (kcal/mol) |

|---|---|---|

| Half-Chair (Amine pseudo-equatorial) | ~55° | 0 (most stable) |

| Half-Chair (Amine pseudo-axial) | ~-50° | > 2.0 |

These values are estimations based on conformational studies of similar 4-substituted 3,4-dihydro-2H-1-benzopyrans. The actual values for this compound would require specific experimental or computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), can provide experimental evidence to support the predicted conformation. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, the preferred conformation of the dihydrobenzopyran ring in solution can be elucidated.

Preclinical Biological Investigations of 4s 5 Fluoro 3,4 Dihydro 2h 1 Benzopyran 4 Amine

In Vitro Pharmacological Profiling

The in vitro pharmacological profile of (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine and its analogs has been characterized through a series of assays to determine their interactions with various biological targets.

While specific receptor binding data for this compound is not extensively available in the public domain, studies on structurally related 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have revealed significant affinity for serotonin (B10506) (5-HT) receptors.

A series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were synthesized and evaluated for their binding affinity at serotonergic and dopaminergic receptors. The findings indicate that certain analogs exhibit high affinity for 5-HT1A and 5-HT7 receptors. Notably, these compounds displayed selectivity against other serotonin receptor subtypes such as 5-HT1B, 5-HT2, and 5-HT3, as well as dopamine D1 and D2 receptors. The dextrorotatory enantiomers of these derivatives generally showed higher affinity and selectivity for 5-HT1A receptors compared to their levorotatory counterparts.

| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Notes |

|---|---|---|---|

| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative (2b) | 5-HT1A | 0.3 | High selectivity versus 5-HT1B, 5-HT2, 5-HT3, D1, and D2 receptors. |

| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative (2b) | 5-HT7 | 3.1 |

No specific in vitro enzyme inhibition or activation data for this compound or its close structural analogs were identified in the reviewed scientific literature. General studies on other chroman-based structures have explored their potential as enzyme inhibitors for targets such as pteridine reductase 1, but direct evidence for the subject compound is lacking.

Functional cell-based assays have been conducted on analogs to determine the functional consequences of receptor binding. Studies on certain 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have demonstrated that these compounds act as full agonists at the 5-HT1A receptor. This agonist activity is a key aspect of their pharmacological profile and suggests a potential mechanism of action for this class of compounds.

| Compound Analogue | Assay Type | Target | Functional Activity |

|---|---|---|---|

| 3,4-dihydro-3-amino-2H-1-benzopyran derivatives (e.g., (+)-9g) | Functional Assay | 5-HT1A Receptor | Full Agonist |

Beyond receptor and enzyme interactions, the broader protein interaction profile of this compound has not been detailed in available preclinical studies. Research into the specific protein interactions of this compound is an area that requires further investigation.

Cellular Permeability and Transport Studies

There is no specific data available from in vitro studies, such as Caco-2 or MDCK cell line assays, to characterize the cellular permeability and transport mechanisms of this compound. Generally, the inclusion of fluorine in a molecule can enhance membrane permeability, but empirical data for this specific compound is not available.

Preliminary Metabolic Stability Studies (In Vitro)

Preliminary in vitro metabolic stability studies for this compound, for instance, using liver microsomes or hepatocytes, have not been reported in the available literature. Such studies are crucial for understanding the metabolic fate of the compound, including its susceptibility to metabolism by cytochrome P450 enzymes. While fluorination can sometimes improve metabolic stability, specific data for this compound is needed for confirmation.

Investigation of Antioxidant Properties

Specific studies formally evaluating the antioxidant capacity of this compound through standard assays (e.g., DPPH, ABTS, or ORAC) are not described in the available literature. The antioxidant potential of the broader benzopyran class is often associated with the presence of hydroxyl groups on the aromatic ring, which can act as hydrogen donors to neutralize free radicals. However, without experimental data on the subject compound, its specific antioxidant activity remains uncharacterized.

Exploratory Preclinical Efficacy Models (Non-Human In Vivo)

There is a lack of publicly available in vivo studies in animal models to demonstrate the target engagement or preclinical efficacy of this compound. Research on analogous, but structurally distinct, 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has shown in vivo activity in models of anxiety, suggesting that this class of compounds can be centrally active. nih.gov However, these findings cannot be directly extrapolated to the 4-amino-5-fluoro analogue.

Proposed Mechanisms of Biological Action at the Molecular and Cellular Levels

Without dedicated in vitro or in vivo studies, the mechanism of action for this compound at the molecular and cellular level has not been elucidated. Research on other substituted 3-amino-3,4-dihydro-2H-1-benzopyrans has identified them as ligands for serotonin (5-HT) and dopamine (D2) receptors. nih.gov Specifically, certain derivatives have shown high affinity and selectivity for 5-HT1A receptors, acting as full agonists. nih.gov Whether the specific stereochemistry and fluorine substitution of this compound confer activity at these or other molecular targets is currently unknown.

Further research is required to determine the biological profile of this compound.

Computational Chemistry and Molecular Modeling Studies of 4s 5 Fluoro 3,4 Dihydro 2h 1 Benzopyran 4 Amine

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are instrumental when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of 3,4-dihydro-2H-1-benzopyran, QSAR studies have been employed to understand the structural requirements for high affinity towards receptors like the 5-HT1A receptor.

In a typical QSAR study for benzopyran derivatives, a series of analogues with varying substituents on the aromatic ring and the amine group would be synthesized and their biological activities (e.g., binding affinity, IC50) determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a QSAR model that correlates the descriptors with the observed biological activity. For instance, a hypothetical QSAR equation for a series of benzopyranamines might look like:

pIC50 = c0 + c1logP + c2ASA_H + c3*LUMO

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, ASA_H is the solvent-accessible surface area of hydrophobic atoms, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) indicate the contribution of each descriptor to the activity. Such models help in predicting the activity of new, unsynthesized compounds and guide the design of more potent analogues.

A study on a series of benzopyranes and benzopyrano[3,4b] acs.orggithub.comoxazines as inhibitors of the P-glycoprotein transporter utilized 2D-QSAR models which showed a linear correlation between the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Benzopyran Derivatives

| Descriptor Category | Example Descriptors |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy |

| Steric | Molecular Weight, Molar Refractivity, Ovality |

| Hydrophobic | LogP, Water Solubility (LogS) |

| Topological | Wiener Index, Balaban Index |

Pharmacophore Development and Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore models for 5-HT1A receptor agonists, a target for benzopyran derivatives, have been developed to identify novel active compounds from large chemical databases. acs.orgnih.govnih.gov

The development of a pharmacophore model for (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine and its analogs would typically involve the following steps:

Selection of a training set: A group of structurally diverse molecules with known high affinity for the target receptor is chosen.

Conformational analysis: The possible three-dimensional arrangements (conformations) of each molecule in the training set are generated.

Feature identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (HY), and positive ionizable (PI) or negative ionizable (NI) centers are identified.

Pharmacophore generation and validation: The identified features from the training set molecules are aligned to generate a 3D pharmacophore model. This model is then validated by its ability to distinguish active from inactive compounds in a known dataset.

A validated pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify new potential ligands.

Table 2: Common Pharmacophoric Features for 5-HT1A Receptor Ligands

| Pharmacophoric Feature | Description |

| Positive Ionizable (PI) | Typically a protonated amine group. |

| Aromatic Ring (AR) | Aromatic system that can engage in π-π stacking. |

| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond. |

| Hydrophobic Group (HY) | A nonpolar region of the molecule. |

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, either through experimental methods like X-ray crystallography or through computational modeling, structure-based drug design approaches can be employed.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

For benzopyranamine derivatives targeting the 5-HT1A receptor, a G-protein coupled receptor (GPCR), a homology model of the receptor is often constructed based on the crystal structure of a related GPCR. acs.orgnih.gov Molecular docking simulations would then be performed to place the ligand into the binding pocket of the receptor model.

The predicted binding mode would reveal key interactions between the ligand and the amino acid residues of the receptor. For this compound, it is expected that the protonated amine group forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp116 in the 5-HT1A receptor). The aromatic ring of the benzopyran scaffold may engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan in the binding site. The fluorine atom at the 5-position could potentially form hydrogen bonds or other electrostatic interactions with the receptor, thereby influencing the binding affinity and selectivity.

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) of the ligand-receptor complex. These scoring functions take into account various factors such as electrostatic interactions, van der Waals interactions, hydrogen bonding, and desolvation penalties.

The calculated scores are used to rank different ligands or different binding poses of the same ligand. While the absolute prediction of binding affinity can be challenging, scoring functions are generally effective at distinguishing between active and inactive compounds and can provide a relative ranking of potency for a series of analogs. This information is invaluable for prioritizing compounds for synthesis and biological testing.

Table 3: Representative Scoring Functions in Molecular Docking

| Scoring Function Type | Example |

| Force-Field Based | AMBER score, CHARMm score |

| Empirical | ChemScore, GlideScore |

| Knowledge-Based | PMF (Potential of Mean Force) |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological receptor. nih.govnih.gov These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon binding. nih.gov

For this compound, a simulation would typically begin by docking the compound into the active site of a target receptor. Based on the activity of similar benzopyran derivatives, a plausible target could be a serotonin (B10506) receptor, such as the 5-HT1A receptor. nih.gov The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated and equilibrated before the production simulation is run for a duration of nanoseconds to microseconds.

Analysis of the simulation trajectory can provide critical information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position within the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between the ligand and receptor, which are crucial for binding affinity. arxiv.org

These analyses help to build a comprehensive model of the binding event at an atomic level, guiding further optimization of the ligand.

Table 1: Hypothetical Key Interactions for this compound in a Receptor Active Site (e.g., 5-HT1A)

| Ligand Moiety | Receptor Residue | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| Amine (-NH2) | Aspartic Acid (ASP) | Hydrogen Bond / Salt Bridge | 2.8 - 3.5 |

| Fluorine (-F) | Serine (SER) | Weak Hydrogen Bond | 3.0 - 3.8 |

| Benzopyran Ring | Phenylalanine (PHE) | π-π Stacking | 3.5 - 4.5 |

| Benzopyran Ring | Valine (VAL) | Hydrophobic Interaction | N/A |

Conformational Space Exploration and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for understanding its preferred shapes in solution and in the binding pocket of a receptor. The presence of a chiral center at the C4 position and a fluorine atom at the C5 position significantly influences the conformational preferences of the dihydropyran ring.

Computational methods are used to explore the potential energy surface of the molecule to identify stable, low-energy conformers. This typically involves:

Systematic or Stochastic Searches: Algorithms systematically rotate torsion angles or randomly sample conformational space to generate a wide range of possible structures.

Energy Minimization: Each generated conformer is subjected to energy minimization using quantum mechanics (QM) or molecular mechanics (MM) force fields to find the nearest local energy minimum. The strong inductive effect of the fluorine atom can enforce a particular pucker upon the heterocyclic ring. nih.gov

Studies on analogous fluorinated heterocyclic compounds have shown that fluorine substitution can bias the ring's conformational equilibrium. beilstein-journals.orgresearchgate.net For the dihydropyran ring in this compound, this could mean a preference for a specific chair, boat, or twist-boat conformation that optimally positions the amine and fluoro substituents. The relative energies of these conformers determine their population at a given temperature and influence which shape is most likely to bind to a biological target.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Amine Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair 1 | Axial | 1.8 | 4.5 |

| Chair 2 | Equatorial | 0.0 | 95.0 |

| Twist-Boat | - | 5.5 | <0.5 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Computational)

In silico prediction of ADME properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.netgithub.com Various computational models, many based on machine learning and quantitative structure-activity relationships (QSAR), are used to estimate these properties for this compound based on its chemical structure. mdpi.com The introduction of fluorine can modulate ADME properties, often improving metabolic stability or membrane permeability. nih.gov

Key predicted properties include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Drug-Likeness: Evaluation against established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties consistent with orally active drugs. researchgate.net

Table 3: Predicted ADME and Physicochemical Properties for this compound

| Property | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight (g/mol) | 181.21 | < 500 |

| logP (Octanol/Water) | 1.75 | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) (Ų) | 38.33 | < 140 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

| GI Absorption | High | - |

| BBB Permeant | Yes | - |

Virtual Screening for Novel Biological Targets or Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The structure of this compound can be used as a starting point for two main types of virtual screening campaigns.

Ligand-Based Virtual Screening (LBVS): If the biological target is unknown but the compound shows interesting activity, its structure can be used as a template to find other molecules with similar properties. Methods like 2D fingerprint similarity or 3D shape-based screening (pharmacophore modeling) are employed. A pharmacophore model would be built based on the key chemical features of the compound: a hydrogen bond donor (the amine), hydrogen bond acceptors (the ether oxygen and fluorine), and an aromatic/hydrophobic region (the benzopyran ring). This model is then used to filter large compound databases to find novel scaffolds that match these features. nih.gov

Structure-Based Virtual Screening (SBVS): If a specific protein target is known or has been modeled, the 3D structure of its binding site is used to screen compound libraries. This process, often called molecular docking, computationally places thousands or millions of molecules into the active site and scores their potential binding affinity. This can be used to identify new, structurally diverse compounds that could bind to the same target as this compound.

Both approaches can accelerate the discovery of novel lead compounds or help in identifying potential new biological targets for the original molecule, a process known as target deconvolution.

Table 4: Hypothetical Results from a Ligand-Based Pharmacophore Screen Using this compound as a Template

| Hit ID | Chemical Scaffold | Pharmacophore Fit Score | Structural Similarity (Tanimoto) |

|---|---|---|---|

| ZINC00123 | Tetrahydroquinoline | 0.95 | 0.78 |

| ZINC00456 | Indoline | 0.91 | 0.72 |

| ZINC00789 | Benzoxazine | 0.88 | 0.81 |

Structure Activity Relationship Sar Studies of 4s 5 Fluoro 3,4 Dihydro 2h 1 Benzopyran 4 Amine Analogues

Impact of Substitutions on the Aromatic Ring System

Modifications to the aromatic ring of the benzopyran scaffold have been shown to significantly alter the biological profile of these compounds. The position, number, and nature of substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

Research into related benzopyran and chromane (B1220400) structures has consistently demonstrated the importance of aromatic substitutions. For instance, the introduction of halogen atoms such as fluorine, chlorine, or bromine into the aromatic ring can lead to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. nih.gov Specifically, the addition of a fluorine atom at certain positions can result in a notable increase in potency and inhibitory activity. nih.gov

In the broader context of chromane derivatives, substitutions on the benzo portion of the molecule are pivotal. SAR studies on spirocyclic chromanes with antimalarial activity highlighted that modifications on the benzochromane moiety were essential for potency. nih.gov The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can dramatically affect the molecule's interaction with target proteins. rsc.org For example, the presence of strong electron-withdrawing groups like trifluoromethyl (CF3) has been shown to increase potency in some thiochromane analogues. rsc.org

The following table summarizes the general impact of aromatic ring substitutions on the activity of benzopyran and related heterocyclic systems based on published research.

| Substituent Type | General Impact on Activity | Potential Rationale |

|---|---|---|

| Halogens (F, Cl, Br) | Often increases potency and binding affinity. nih.gov | Formation of halogen bonds, altered electronic properties. nih.gov |

| Electron-Withdrawing Groups (e.g., NO2, CF3) | Can significantly enhance potency and selectivity. rsc.org | Modulation of pKa, dipole moment, and electrostatic interactions. |

| Electron-Donating Groups (e.g., OCH3, CH3) | Variable effects, can either increase or decrease activity depending on the target. | Alteration of electron density and steric profile. |

| Bulky/Lipophilic Groups | Can increase potency by enhancing hydrophobic interactions. rsc.org | Improved binding to hydrophobic pockets in the target protein. rsc.org |

Role of the Amine Functionality at C-4

The amine group at the C-4 position of the dihydropyran ring is a crucial determinant of the biological activity of these compounds. Its basicity, steric hindrance, and ability to form hydrogen bonds are key to molecular recognition by target receptors.

In a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives developed as 5-HT1A receptor ligands, modifications of the amino substituent were extensively explored. nih.gov The nature of the substituent on the amine group was found to be critical for affinity and selectivity. For instance, the incorporation of imido or sulfonamido functional groups led to compounds with high affinity for the 5-HT1A receptor. nih.gov This suggests that the hydrogen bonding capacity and the electronic nature of the amine functionality are pivotal for receptor interaction.

Furthermore, the amine group often acts as a key pharmacophoric feature, participating in essential interactions with the active site of target enzymes or receptors. Its ability to be protonated at physiological pH allows for ionic interactions, which can be a primary anchoring point for the ligand.

Significance of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine is no exception. nih.govnih.gov The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target, influencing binding affinity, efficacy, and even its metabolic profile. nih.gov

For many biologically active compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce unwanted side effects. nih.gov In the case of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, the dextrorotatory enantiomers consistently showed better affinity and selectivity for 5-HT1A receptors. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and its receptor.

Similarly, SAR studies on spirocyclic chromanes revealed that the S-enantiomer was significantly more potent (at least 3-fold higher) than the corresponding R-enantiomer in a series of analogues. nih.gov This difference in potency highlights that stereogenic centers are integral to the activity of these compounds. nih.gov The distinct biological activities of different stereoisomers suggest that uptake and interaction with biological targets can be highly stereoselective. nih.govnih.govmalariaworld.org

The following table illustrates the importance of stereochemistry with examples from related compound classes.

| Compound Class | Enantiomer Comparison | Observed Activity Difference | Reference |

|---|---|---|---|

| 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives | Dextrorotatory vs. Levorotatory | Dextrorotatory enantiomers showed higher affinity and selectivity for 5-HT1A receptors. | nih.gov |

| Spirocyclic chromanes | (S)-enantiomer vs. (R)-enantiomer | The (S)-enantiomer was over 5-fold more potent and less toxic than the (R)-enantiomer. | nih.gov |

| 3-Br-acivicin and derivatives | (5S, αS) isomers vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov | nih.govmalariaworld.orgresearchgate.net |

Effects of Modifications to the Pyranyl Ring

Alterations to the pyranyl ring of the benzopyran scaffold, including changes in ring size, conformation, and substitution, can have a profound impact on biological activity. The structural integrity of this ring is often essential for maintaining the correct orientation of the key pharmacophoric elements.

Modifications that alter the conformation of the pyranyl ring can change the spatial relationship between the aromatic ring and the C-4 amine group, thereby affecting receptor binding. For example, the introduction of substituents on the pyranyl ring can lead to steric clashes or introduce new favorable interactions within the binding pocket.

In a study of 4-aryl-4H-chromenes, the substitution at the 4-position of the pyran ring was found to be critical for the structure-activity relationship. nih.gov While this refers to a different but related scaffold, it highlights the sensitivity of the pyran ring to substitution.

Rational Design of Optimized Derivatives

The insights gained from SAR studies provide a foundation for the rational design of optimized derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov By understanding which molecular features are essential for activity, medicinal chemists can design new molecules that retain these key elements while introducing modifications to enhance desired properties. nih.gov

For example, if a particular stereochemistry is found to be crucial for activity, synthetic strategies can be developed to produce the desired enantiomer selectively. nih.gov Similarly, if a specific substitution pattern on the aromatic ring is associated with high potency, new analogues can be designed that incorporate this feature. nih.gov

The process of rational drug design often involves computational modeling techniques, such as quantitative structure-activity relationship (QSAR) and molecular docking, to predict the activity of new designs before they are synthesized. mdpi.com This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to have the desired biological activity. nih.gov

Future Perspectives and Research Trajectories

Development of Novel Synthetic Methodologies for Fluoro-Benzopyran-4-amines

The synthesis of structurally complex and stereochemically defined fluoro-benzopyran-4-amines remains a challenging yet critical area for future research. While various methods exist for the synthesis of benzopyrans and fluorinated amines, the development of novel, efficient, and highly stereoselective methodologies is paramount. Future synthetic strategies are expected to focus on several key areas.

One promising avenue is the advancement of asymmetric catalysis to afford specific enantiomers, such as the (4S) configuration, with high purity. This could involve the use of chiral catalysts in reactions like palladium-catalyzed cyclizations or hydrofluorination of precursor molecules. researchgate.net The in-situ generation of amine-HF reagents has shown promise for the hydrofluorination of aziridines to produce β-fluoroamines, a strategy that could be adapted for the synthesis of fluorinated benzopyran derivatives. organic-chemistry.orgorganic-chemistry.org

Identification of New Biological Targets and Pathways

The benzopyran scaffold is considered a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. While the specific targets of (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine are not extensively defined in the public domain, related benzopyran derivatives have shown activity against various targets, suggesting promising avenues for future investigation.

Research has identified benzopyran derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and SRC kinase, and as modulators of the estrogen receptor (SERM activity) and the hypoxia-inducible factor (HIF-1) pathway. tandfonline.comnih.govresearchgate.netnih.gov Future research should involve comprehensive screening of this compound and its analogs against a broad panel of kinases, nuclear receptors, and other disease-relevant proteins. nih.govmdpi.com The anti-proliferative effects observed in some benzopyran-4-one derivatives suggest that cancer-related pathways are a particularly important area for exploration. nih.gov

Unbiased screening approaches, such as phenotypic screening and chemoproteomics, could reveal entirely new biological targets and mechanisms of action. Identifying the specific cellular pathways modulated by these compounds will be essential for understanding their therapeutic potential and for the development of more selective and potent drug candidates.